tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate
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Overview
Description
tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate: is a chemical compound with the molecular formula C17H26BNO4. It is a crystalline powder that is white to off-white in color . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The compound’s boron-containing structure allows it to form stable complexes with biological molecules, enhancing its efficacy in therapeutic applications .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness: What sets tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate apart from similar compounds is its unique indazole core structure. This structure imparts distinct chemical and biological properties, making it particularly effective in specific applications such as enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C18H26BN3O4 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate |
InChI |
InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)21-11-8-13(12-10-20-22-14(12)9-11)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3,(H,20,22)(H,21,23) |
InChI Key |
DKKUATWLUMSEFC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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